Enantiomeric Purity: Quantified (S)-Configuration vs. Racemate
The target compound is supplied as a single (S)-enantiomer with a confirmed chemical purity of 98% and an implied enantiomeric excess (ee) suitable for asymmetric synthesis . In contrast, the racemic analog 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1247439-25-3) is a 1:1 mixture of (R) and (S) enantiomers . For a typical asymmetric coupling, the racemate provides only 50% of the desired enantiomer, halving the theoretical yield of the downstream active pharmaceutical ingredient (API) intermediate.
| Evidence Dimension | Effective concentration of desired (S)-enantiomer in starting material |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer purity |
| Comparator Or Baseline | Racemic mixture (CAS 1247439-25-3): approximately 50% (S)-enantiomer |
| Quantified Difference | Target compound provides approx. 2X the effective concentration of the desired enantiomer, minimizing waste and purification burden in chiral resolution steps |
| Conditions | As-supplied commercial chemical purity specifications (HPLC/LCMS) |
Why This Matters
For procurement, choosing the enantiopure form eliminates the need for costly and time-consuming chiral preparative HPLC or resolution steps, directly reducing project costs and accelerating synthesis timelines.
